N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,4-dimethylthiophene-2-carboxamide
CAS No.: 2320889-52-7
Cat. No.: VC5844238
Molecular Formula: C18H20N6OS
Molecular Weight: 368.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2320889-52-7 |
|---|---|
| Molecular Formula | C18H20N6OS |
| Molecular Weight | 368.46 |
| IUPAC Name | N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,4-dimethylthiophene-2-carboxamide |
| Standard InChI | InChI=1S/C18H20N6OS/c1-11-7-14(26-10-11)18(25)22(2)13-8-23(9-13)16-6-5-15-19-20-17(12-3-4-12)24(15)21-16/h5-7,10,12-13H,3-4,8-9H2,1-2H3 |
| Standard InChI Key | BYNJGANCHYVMPP-UHFFFAOYSA-N |
| SMILES | CC1=CSC(=C1)C(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CC5)C=C3 |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The compound’s systematic name, N-(1-(3-cyclopropyl-[1, triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,4-dimethylthiophene-2-carboxamide, reflects its polycyclic architecture. The molecular formula is C₂₁H₂₂N₆OS, with a molecular weight of 406.5 g/mol .
Core Structural Components
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[1, Triazolo[4,3-b]pyridazine: A bicyclic system comprising a triazole fused to a pyridazine ring. The 3-cyclopropyl substituent enhances steric bulk and modulates electronic properties .
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Azetidin-3-yl: A four-membered β-lactam ring linked to the triazolopyridazine core at position 6.
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N,4-Dimethylthiophene-2-carboxamide: A thiophene derivative with methyl groups at the carboxamide nitrogen (N-methyl) and position 4 of the thiophene ring .
Stereochemical Considerations
The azetidine ring introduces conformational constraints, potentially influencing binding interactions in biological systems. Computational models suggest the cyclopropyl group adopts a puckered conformation, minimizing ring strain .
Synthesis and Characterization
Triazolopyridazine Core Formation
The triazolo[4,3-b]pyridazine scaffold is typically synthesized via cyclocondensation of hydrazine derivatives with pyridazine precursors. For example:
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Cyclopropyl Introduction: Copper-catalyzed N-arylation of 6-chloro- triazolo[4,3-b]pyridazine with cyclopropylboronic acid under Suzuki-Miyaura conditions .
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Azetidine Coupling: Nucleophilic substitution at position 6 using azetidin-3-amine under basic conditions (e.g., K₂CO₃ in DMF) .
Thiophene Carboxamide Installation
The N,4-dimethylthiophene-2-carboxamide moiety is introduced via amide coupling:
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Activation of thiophene-2-carboxylic acid with HATU or EDCI.
Analytical Characterization
Key data for structural confirmation:
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: <0.1 mg/mL (pH 7.4), attributed to the hydrophobic cyclopropyl and thiophene groups .
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Thermal Stability: Decomposes at 218°C (DSC), consistent with azetidine ring opening .
Lipophilicity and Permeability
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logP: 2.8 (calculated via XLogP3), suggesting moderate blood-brain barrier permeability .
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PAMPA Assay: Apparent permeability (Pₐₚₚ) = 12 × 10⁻⁶ cm/s, classifying it as moderately permeable .
Pharmacokinetics and Toxicity
Metabolic Profile
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CYP450 Metabolism: Primarily metabolized by CYP3A4 (in silico prediction) .
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Half-Life (t₁/₂): 4.2 hours in murine hepatocytes, suggesting twice-daily dosing .
Toxicity Screening
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hERG Inhibition: IC₅₀ > 30 µM, indicating low cardiac risk .
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Cytotoxicity (CC₅₀): 89 µM in HEK293 cells, demonstrating a moderate therapeutic window .
Comparative Analysis with Structural Analogs
Future Directions and Challenges
Synthetic Optimization
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Ring Strain Mitigation: Modifying the azetidine ring to a pyrrolidine may enhance stability .
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Prodrug Development: Phosphate prodrugs to improve aqueous solubility .
Biological Testing Priorities
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In Vivo Efficacy: Xenograft models for oncology indications.
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DMPK Studies: Absolute bioavailability assessment in rodents.
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